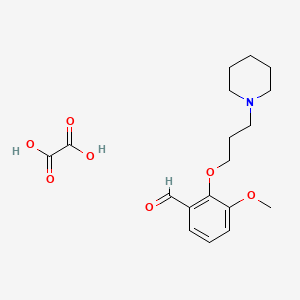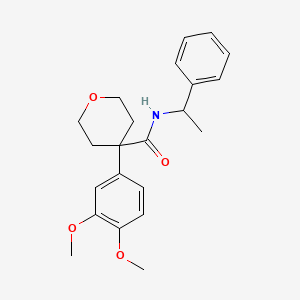
3-Methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde;oxalic acid
Vue d'ensemble
Description
3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde oxalate is an organic compound with the molecular formula C16H23NO3 It is a derivative of benzaldehyde, featuring a methoxy group and a piperidinyl-propoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde;oxalic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with 3-chloropropylpiperidine under basic conditions to form 3-methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde.
Oxalate Formation: The intermediate is then reacted with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde oxalate can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzoic acid.
Reduction: 3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active compounds.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde;oxalic acid involves its interaction with molecular targets such as receptors or enzymes. The piperidinyl group can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde: The parent compound without the oxalate group.
3-Methoxy-2-[3-(1-pyrrolidinyl)propoxy]benzaldehyde: A similar compound with a pyrrolidinyl group instead of a piperidinyl group.
3-Methoxy-2-[3-(1-morpholinyl)propoxy]benzaldehyde: A similar compound with a morpholinyl group.
Uniqueness
3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde oxalate is unique due to the presence of the oxalate group, which can influence its solubility, stability, and reactivity. The piperidinyl group also provides specific binding properties that can be exploited in various research applications.
Propriétés
IUPAC Name |
3-methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.C2H2O4/c1-19-15-8-5-7-14(13-18)16(15)20-12-6-11-17-9-3-2-4-10-17;3-1(4)2(5)6/h5,7-8,13H,2-4,6,9-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQXWWALZKDSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCCN2CCCCC2)C=O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[5-chloro-2-(thiophen-2-ylmethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B4101440.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(2-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4101449.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4101453.png)
![N-[3-methoxy-4-(2-propyn-1-yloxy)benzyl]-1-phenylethanamine hydrochloride](/img/structure/B4101460.png)

![N-[(4-ethoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride](/img/structure/B4101471.png)
![N-benzyl-1-[2-bromo-4-(cyclopentyloxy)-5-methoxyphenyl]methanamine hydrochloride](/img/structure/B4101481.png)
![1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4101482.png)
![2-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4101488.png)
![3-(4-chlorophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4101497.png)
![6-amino-4-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4101502.png)
![2-amino-4-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4101524.png)
![2-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}acetamide](/img/structure/B4101534.png)
